molecular formula C9H15ClN2 B15060967 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride

Cat. No.: B15060967
M. Wt: 186.68 g/mol
InChI Key: CYRWGOYXTQACJB-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride is a chemical building block for research and development. While specific biological data for this compound is not available in the searched literature, compounds featuring the 3-methylpyridin-2-yl moiety are of significant interest in medicinal chemistry. For instance, derivatives incorporating this structural motif have been investigated as potent dual-acting inhibitors targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes . Such dual-inhibition strategies are a promising approach for the development of novel analgesics . The propan-2-amine hydrochloride component serves as a critical linker, influencing the molecule's physico-chemical properties and its interaction with biological targets. Researchers can utilize this compound as a versatile synthetic intermediate for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. It is supplied with a guaranteed purity of 95% or higher. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-7-5-4-6-11-8(7)9(2,3)10;/h4-6H,10H2,1-3H3;1H

InChI Key

CYRWGOYXTQACJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)(C)N.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

A prominent route involves the reaction of 3-methylpyridin-2-amine with α-bromoketones or nitroolefins. For instance, Liu et al. demonstrated that treating 3-methylpyridin-2-amine with α-bromoketones in toluene under iodine/TBHP catalysis facilitates C–C bond cleavage, yielding N-(pyridin-2-yl)amides. Subsequent HCl treatment in dioxane or methanol converts the intermediate to the hydrochloride salt.

Table 1. Representative Reaction Conditions for Nucleophilic Substitution

Reactants Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
3-Methylpyridin-2-amine + α-bromoketone I₂/TBHP Toluene 120 2 83
3-Methylpyridin-2-amine + nitroolefin I₂/TBHP/Pyridine Acetonitrile 81 12 77

Condensation with Aldehydes and Isocyanides

Method A from RSC Medicinal Chemistry outlines a condensation approach using 3-methylpyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol with TosOH as an acid catalyst. The reaction proceeds via imine formation, followed by cyclization to yield imidazo[1,2-a]pyridine intermediates. Hydrolysis under basic conditions and subsequent HCl treatment furnishes the hydrochloride salt.

Oxidative Amination with Nitroolefins

Ambeed’s protocol employs nitroolefins as electrophilic partners. Combining 3-methylpyridin-2-amine with 2-fluoro-β-nitrostyrene in acetonitrile, catalyzed by iodine/TBHP/pyridine, achieves a 77% yield via a radical-mediated pathway. The reaction’s scalability and green chemistry credentials (metal-free conditions) make it industrially viable.

Optimization and Mechanistic Insights

Role of Iodine and TBHP in C–C Bond Cleavage

Iodine acts as a dual catalyst: it generates tert-butoxy radicals from TBHP, which abstract hydrogen atoms to form carbon-centered radicals. These radicals undergo β-scission, cleaving C–C bonds to form amides. The absence of transition metals simplifies purification and enhances safety.

Solvent and Temperature Effects

  • Toluene : Optimal for amidation due to its high boiling point and compatibility with radical intermediates.
  • Acetonitrile : Favors nitroolefin reactivity by stabilizing polar transition states.
  • Methanol : Facilitates HCl salt formation via protonation of the free amine.

Table 2. Comparative Analysis of Solvent Systems

Solvent Reaction Type Key Advantage Limitation
Toluene C–C cleavage amidation High thermal stability Requires inert atmosphere
Acetonitrile Oxidative amination Accelerates radical formation Moisture-sensitive
Methanol Salt formation Efficient protonation Limited to final steps

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.35 (d, J = 4.8 Hz, pyridine-H), 2.45 (s, CH₃), and 1.55 (s, C(CH₃)₂) confirm the structure.
  • LC-MS : m/z 165.1 [M+H]⁺ for the free amine, with a chloride ion peak in ESI⁻ mode.

Purity and Stability

The compound exhibits 98% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Storage under inert atmosphere at 2–8°C prevents degradation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridine-propan-2-amine framework but differ in substituents, molecular weight, and physicochemical properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity/Storage Conditions
2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride C9H14ClN2 189.67 3-methylpyridine, tertiary amine 2126160-07-2 Analytical grade
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride C9H12ClF3N2 241.65 6-trifluoromethylpyridine 1192356-27-6 Sealed, room temperature
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride C11H17ClN2 212.72 Pyridine-2-yl, branched alkyl 2512232-83-4 Not specified
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride C8H12ClN2O 203.65 2-amine, isopropyloxy group CID 19378677 Structural data available
1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride C9H14BrClN2O 296.58 3-bromopyridine, ether linkage 1423032-07-8 Safety data unavailable

Key Structural and Functional Differences

Substituent Position and Type :

  • The 3-methylpyridine group in the target compound contrasts with 6-trifluoromethylpyridine (electron-withdrawing group in ) and 3-bromopyridine (bulky halogen in ). These substitutions influence electronic properties and receptor binding.
  • The tertiary amine in the target compound differs from the secondary amine in 3-(propan-2-yloxy)pyridin-2-amine hydrochloride, altering basicity and solubility .

Molecular Weight and Stability: The trifluoromethyl derivative (241.65 g/mol) has a higher molecular weight due to fluorine atoms, enhancing metabolic stability but reducing aqueous solubility .

Biological Activity

2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, particularly its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 3-methyl substitution on the pyridine ring, which influences its biological interactions. The unique substitution pattern may affect receptor binding affinity and enzymatic activity compared to structurally similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate receptor activity related to neurotransmitter systems, although comprehensive pharmacodynamic studies are still needed to clarify these effects.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal activities. It is believed to inhibit microbial growth through its interaction with specific molecular targets .
  • Potential in Drug Development : Ongoing research is exploring its role as a pharmaceutical intermediate, particularly in the synthesis of new drugs targeting various pathogens .

The mechanism of action for this compound involves its interaction with specific receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Neurotransmitter ModulationModulates receptor activity in neurotransmitter systems
Antimicrobial ActivityExhibits antimicrobial and antifungal properties
Drug DevelopmentPotential pharmaceutical intermediate

Table 2: Comparison with Similar Compounds

Compound NameStructure SimilarityNotable Activities
2-PicolylamineSimilar pyridine structureDifferent substitution patterns
4-(Aminomethyl)pyridineAminomethyl group presentVarying receptor interactions
1-(3-Methylpyridin-2-YL)propan-2-amineUnique methyl substitutionDistinct chemical and biological properties

Case Studies

  • Neurotransmitter Interaction Study : A study focused on the binding affinity of various compounds similar to this compound revealed significant modulation of neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders.
  • Antimicrobial Efficacy Assessment : In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent. Further studies are needed to evaluate its efficacy against specific pathogens .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride with high purity?

Synthesis typically involves nucleophilic substitution or reductive amination of pyridine derivatives. For example, microwave-assisted reactions (as seen in analogous pyridazine syntheses) can enhance yield and regioselectivity . Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical. Purity assessment should combine HPLC (≥98% purity thresholds, as in ) and NMR to confirm structural integrity .

Q. How can researchers optimize solubility and stability for in vitro biological assays?

The hydrochloride salt form improves aqueous solubility due to ionic interactions. For stability, store lyophilized samples at -20°C in inert atmospheres. Solubility testing in PBS (pH 7.4) or DMSO (for stock solutions) is recommended, with dynamic light scattering (DLS) to monitor aggregation .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted precursors).
  • NMR (¹H/¹³C) : Validates molecular structure and proton environments, particularly the methylpyridinyl and propan-2-amine groups.
  • FT-IR : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD’s workflow integrates reaction path searches and transition state analysis to prioritize derivatives with optimized binding to biological targets (e.g., enzymes or receptors) . Molecular docking (AutoDock Vina) and MD simulations further assess interactions with proteins, as demonstrated in studies of structurally similar arylcyclohexylamines .

Q. What strategies resolve contradictory data in reaction yield optimization studies?

Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature gradients). Use Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to isolate critical factors. For instance, highlights how DoE reduces experimental runs while identifying interactions between catalyst concentration and reaction time . Statistical validation (ANOVA) ensures reproducibility .

Q. How does the compound’s stereochemistry impact its biological interactions, and how can this be probed experimentally?

Chiral centers (if present) may alter binding affinity. Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and compare bioactivity using:

  • Circular Dichroism (CD) : Detects conformational changes in proteins upon binding.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics for each enantiomer. Refer to and for analogous studies on amino acid derivatives .

Q. What advanced separation techniques are suitable for isolating trace impurities?

  • Prep-HPLC with HILIC columns : Resolves polar impurities.
  • Ion Mobility Spectrometry (IMS) : Differentiates isomers or conformers.
  • Cryogenic NMR : Enhances sensitivity for low-abundance species .

Methodological Challenges and Solutions

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Combine in silico and in vitro approaches:

  • CRISPR-Cas9 knockout models : Identify target proteins essential for observed effects.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Metabolomics (LC-MS/MS) : Tracks pathway perturbations, as seen in studies of pyridine derivatives .

Q. What interdisciplinary approaches enhance innovation in derivative development?

Integrate cheminformatics (e.g., PubChem data ) with high-throughput screening (HTS) and microfluidics. For example, ICReDD’s hybrid computational-experimental framework accelerates reaction discovery by linking quantum mechanics with robotic synthesis platforms .

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